5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, also known as 5-MNTFP, is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. This compound is of interest due to its unique molecular structure, which features a five-membered ring with a nitro and trifluoromethyl substituent. This structure gives the compound a range of interesting properties, such as high solubility in organic solvents and low toxicity. As such, 5-MNTFP has been studied for its potential applications in drug discovery, medicinal chemistry and organic synthesis.
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and its derivatives have been explored extensively in chemical synthesis and reactivity studies. For instance, Dalinger et al. (2013) demonstrated the reactivity of 3,4,5-Trinitro-1H-pyrazole and its N-methyl derivative with various compounds, highlighting the versatility of pyrazole compounds in nucleophilic substitution reactions (Dalinger et al., 2013). This study exemplifies the potential of pyrazole derivatives, like 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, in creating a variety of chemical compounds.
Structural and Molecular Analysis
The structural properties of pyrazole derivatives have been a subject of research to understand their molecular-electronic structure and hydrogen-bonding patterns. For example, Portilla et al. (2007) investigated the hydrogen-bonded structures of various pyrazole derivatives, offering insights into the molecular arrangements and interactions of these compounds (Portilla et al., 2007).
Herbicidal Applications
In the agricultural sector, pyrazole derivatives have shown potential as herbicides. Clark (1996) reported on the herbicidal properties of pyrazole nitrophenyl ethers and their derivatives, indicating the application of these compounds in controlling weed species (Clark, 1996).
Potential for High-Energy Materials
The exploration of pyrazole derivatives in high-energy materials has also been a significant area of research. Ravi et al. (2010) studied the explosive and detonation properties of various nitro-substituted pyrazoles, suggesting their potential in the development of high-energy density materials (Ravi et al., 2010).
Pharmaceutical and Biological Activity
In pharmaceutical research, pyrazole derivatives have been studied for their biological activities. Burgart et al. (2020) synthesized and evaluated 4-aminopyrazoles containing trifluoromethyl for various biological activities, including tuberculostatic and antibacterial properties (Burgart et al., 2020).
Material Science and Electrochemistry
Additionally, these derivatives find applications in material science and electrochemistry. Von Aspern et al. (2020) synthesized a methylated pyrazole derivative for use in lithium-ion batteries, highlighting its potential in high-voltage applications (Von Aspern et al., 2020).
properties
IUPAC Name |
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQCTATYLWIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379554 | |
Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
27116-80-9 | |
Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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